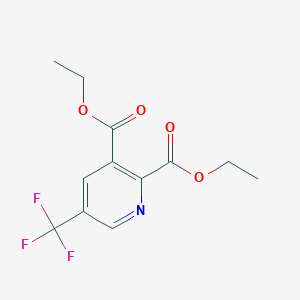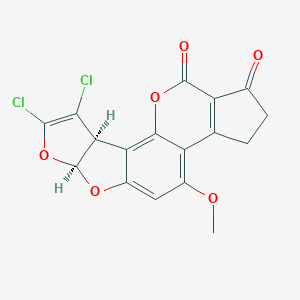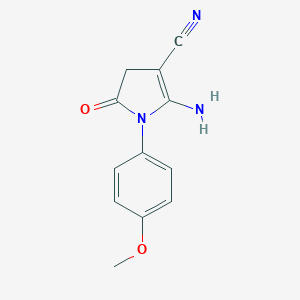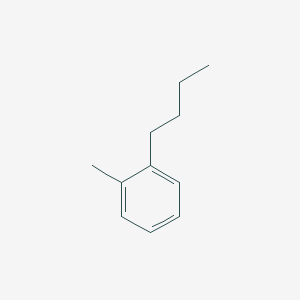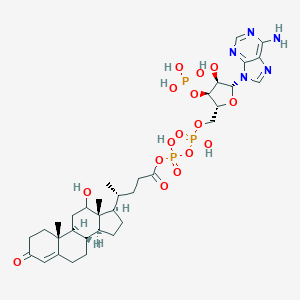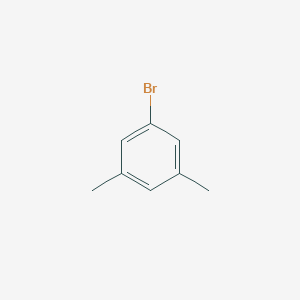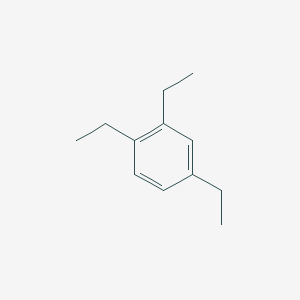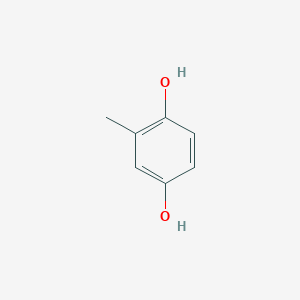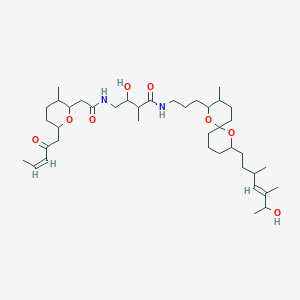![molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4](/img/structure/B43945.png)
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, also known as MTAE, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTAE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用機序
The exact mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol is still being studied, but it is believed to act through multiple pathways. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other reactive aldehydes. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to improve mitochondrial function and reduce cellular damage from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, which could increase its availability for research and potential clinical use. Another area of interest is the exploration of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol's potential as a therapeutic agent in other areas, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies on the mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol could provide insights into its potential therapeutic applications.
科学的研究の応用
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroprotection research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to improve cardiac function and reduce damage from ischemia-reperfusion injury.
特性
CAS番号 |
122320-81-4 |
|---|---|
製品名 |
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol |
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC名 |
2-[methyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-8(3-4-9)6-7-2-5-10-6/h2,5,9H,3-4H2,1H3 |
InChIキー |
YLVVAMZBSGQCGE-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=NC=CS1 |
正規SMILES |
CN(CCO)C1=NC=CS1 |
同義語 |
Ethanol, 2-(methyl-2-thiazolylamino)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

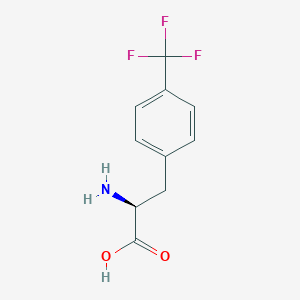
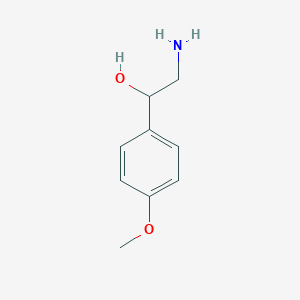
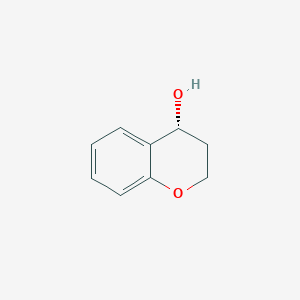
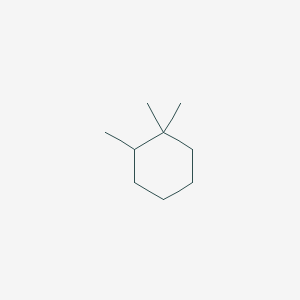
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
